O-Isopropylhydroxylamine hydrochloride

Catalog No.
S686357
CAS No.
4490-81-7
M.F
C3H10ClNO
M. Wt
111.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Isopropylhydroxylamine hydrochloride

CAS Number

4490-81-7

Product Name

O-Isopropylhydroxylamine hydrochloride

IUPAC Name

O-propan-2-ylhydroxylamine;hydrochloride

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

InChI

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H

InChI Key

FOFBPRRSRZLRBW-UHFFFAOYSA-N

SMILES

CC(C)ON.Cl

Synonyms

O-(1-Methylethyl)hydroxylamine Hydrochloride; O-Isopropylhydroxylamine Hydrochloride; Isopropoxyamine, Hydrochloride; N-Isopropoxyamine Hydrochloride; O-(1-Methylethyl)hydroxylamine Hydrochloride;

Canonical SMILES

CC(C)ON.Cl
  • Organic Synthesis

    The hydroxylamine group (NH2OH) in O-IPH is a known reactive functional group that can participate in various organic reactions. Researchers might explore O-IPH as a reagent for introducing the hydroxylamine moiety into organic molecules. This could be useful for synthesizing novel compounds with interesting biological or material properties. PubChem, O-Isopropylhydroxylamine hydrochloride:

  • Analytical Chemistry

  • Biochemistry Studies

O-Isopropylhydroxylamine hydrochloride is an organic compound that serves as a versatile reagent in various chemical synthesis applications. It has the molecular formula C₃H₁₀ClNO and is recognized for its role in the formation of oximes from carbonyl compounds. The compound appears as a colorless to slightly yellow crystalline solid and is soluble in water, which enhances its utility in various

, primarily involving the formation of oximes. When reacted with aldehydes or ketones, it produces the corresponding oximes through nucleophilic addition. This reaction is significant in organic chemistry for synthesizing amines and other nitrogen-containing compounds. Additionally, it can undergo hydrolysis and oxidation reactions under certain conditions, making it a useful reagent in synthetic organic chemistry .

The biological activity of O-Isopropylhydroxylamine hydrochloride has been explored primarily in the context of its potential as an antimicrobial agent. Studies suggest that hydroxylamines can exhibit inhibitory effects on various bacterial strains, although specific data on O-Isopropylhydroxylamine hydrochloride is limited. Its derivatives have shown promise in modulating biological pathways, potentially offering therapeutic avenues in treating infections or other diseases .

O-Isopropylhydroxylamine hydrochloride can be synthesized through several methods:

  • Direct Reaction: It can be produced by reacting isopropylamine with hydroxylamine hydrochloride under acidic conditions.
  • Reduction of Carbonyl Compounds: By reducing carbonyl compounds using appropriate reducing agents in the presence of hydroxylamine, O-Isopropylhydroxylamine can be formed.
  • Hydrochloride Formation: The hydrochloride salt is typically formed by neutralizing O-Isopropylhydroxylamine with hydrochloric acid, enhancing its solubility and stability for use in laboratory settings .

O-Isopropylhydroxylamine hydrochloride finds applications across various fields:

  • Organic Synthesis: It is widely used for synthesizing oximes and other nitrogen-containing compounds.
  • Analytical Chemistry: Employed as a reagent in chromatography and mass spectrometry to analyze carbonyl compounds.
  • Pharmaceuticals: Investigated for potential applications in drug development due to its biological activity.
  • Agriculture: Possible use as a pesticide or herbicide due to its antimicrobial properties .

Interaction studies involving O-Isopropylhydroxylamine hydrochloride have focused on its reactivity with carbonyl compounds and other electrophiles. Research indicates that it can form stable complexes with various metal ions, which may enhance its efficacy as a reagent in catalysis and material science. Additionally, studies have explored its interactions with biological molecules, providing insights into its potential therapeutic roles .

O-Isopropylhydroxylamine hydrochloride shares structural similarities with several other hydroxylamines and related compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
HydroxylamineNH₂OHSimple structure; widely used as a reducing agent.
N-IsopropylhydroxylamineC₃H₉NOUsed primarily as an oxygen scavenger; more stable than O-isopropyl derivative.
N,N-DimethylhydroxylamineC₃H₉NExhibits different reactivity patterns; used in polymer synthesis.
O-MethylhydroxylamineC₂H₇NOLess sterically hindered; often used in similar synthetic applications.

O-Isopropylhydroxylamine hydrochloride is unique due to its specific steric configuration and solubility characteristics, making it particularly effective for certain synthetic pathways that are less accessible to simpler hydroxylamines .

Catalytic Hydrogenation of 2-Nitropropane Derivatives

Catalytic hydrogenation remains the most industrially viable route for synthesizing O-isopropylhydroxylamine hydrochloride from 2-nitropropane derivatives. Key advancements focus on catalyst design and reaction parameter tuning.

Palladium-Based Catalyst Systems in Polar Solvent Media

Palladium catalysts, particularly supported on alumina or mesoporous silica, demonstrate superior activity in polar solvents such as methanol, ethanol, or water.

Catalyst SystemSupportSolventYieldConditions
Pd/Al₂O₃AluminaMethanol>90%50–75°C, 30–115 psia H₂
Fe₃O₄@mSiO₂-PdMagnetic mesoporous silicaWater100%Ambient temp., atmospheric H₂
Pd/CN (N-doped carbon)Nitrogen-doped carbonAqueous>95%Room temp., 1 bar H₂

Pd/Al₂O₃ exhibits high selectivity when combined with EDTA to sequester transition metals, preventing catalyst poisoning. Nanostructured catalysts like Fe₃O₄@mSiO₂-Pd leverage confined Pd nanoparticles for enhanced hydrogen accessibility.

Lewis Acid Co-Catalysts for Selectivity Enhancement

Lewis acids and phosphorus-based additives improve reaction selectivity by stabilizing intermediates. For example:

  • Tri- or pentavalent phosphorus compounds (e.g., phosphoric acid derivatives) enhance substrate binding to palladium, reducing over-hydrogenation to amines.
  • Chelating agents (e.g., NTA) prevent metal ion interference, critical when using metallic reactors.

Kinetic Control Strategies for Minimizing Mono-Isopropylamine Byproducts

Byproduct formation is mitigated through:

  • pH modulation: Lower pH (5–7) increases surface coverage of nitroso intermediates, favoring hydroxylamine over amine.
  • Pressure optimization: Moderate H₂ pressure (30–115 psia) balances reaction rate and selectivity.
  • Reaction time: Shorter durations (4–6 hours) prevent over-reduction.

Nucleophilic Substitution Approaches Using Isopropyl Halides

O-isopropylhydroxylamine hydrochloride is also synthesized via O-alkylation of hydroxylamine derivatives.

Solvent Effects on O-Alkylation Efficiency

Polar aprotic solvents enhance nucleophilicity of hydroxylamine intermediates:

SolventYieldMechanistic Role
THF75–85%Facilitates deprotonation via base
DMF65–70%Stabilizes transition states
Water<40%Competing hydrolysis pathways

THF outperforms water due to reduced side reactions, as demonstrated in Mitsunobu reactions.

pH-Dependent Reaction Pathways in Hydroxylamine Functionalization

Basic conditions (pH > 10) favor O-alkylation, whereas acidic conditions promote N-alkylation. For example:

  • Deprotonated hydroxylamine (pKa = 6.03) reacts with isopropyl halides via SN2 mechanisms.
  • Protonated species (pH < 6) undergo N-alkylation, necessitating strict pH control.

Reductive Amination Strategies for N-O Bond Formation

Alternative routes employ reductive amination to form N-O bonds directly.

Borohydride-Mediated Reduction of Nitroso Intermediates

Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) reduce nitroso intermediates to hydroxylamines:

  • STAB in acetic acid selectively reduces iminium ions to hydroxylamines without over-reduction.
  • NaBH₃CN operates at pH 3–4, ideal for acid-sensitive substrates.

Electrochemical Reduction Methodologies

Electrochemical methods achieve high selectivity for hydroxylamine:

  • Hemin-coated electrodes reduce NO to hydroxylamine with >99% selectivity at low potentials.
  • Rotating ring-disk electrodes enable real-time monitoring of intermediates like NH₂OH and N₂O.

Pressure-Temperature Phase Diagrams for Optimal Yield

The hydrogenation of oximes to primary amines using O-isopropylhydroxylamine hydrochloride in biphasic systems exhibits strong dependence on pressure and temperature. Studies employing ruthenium catalysts with tridentate ligands demonstrate that atmospheric hydrogen pressure (1 bar) and room temperature (25°C) yield 65–71% selectivity for aliphatic amines [5]. However, elevating pressure to 10–20 bar at 80°C improves yields to 83–99% by accelerating hydrogen activation and suppressing side reactions such as Beckmann rearrangements [5].

Table 1: Yield Optimization in Hexanal Oxime Hydrogenation

Pressure (bar)Temperature (°C)Selectivity for Hexylamine (%)
12565
108083
208099

Phase diagrams constructed for water-organic solvent mixtures reveal that higher pressures stabilize the aqueous phase, enhancing interfacial contact between the catalyst and substrate [5]. This minimizes nitrile formation (<12%) by favoring direct hydrogenation of oximes over dehydration pathways [5].

Isotopic Labeling Studies of Hydrogen Transfer Mechanisms

Deuterium tracing experiments elucidate hydrogen transfer pathways during O-isopropylhydroxylamine-mediated reductions. Fourier transform infrared (FTIR) spectroscopy of β2 subunit reactions in ribonucleotide reductases shows proton-coupled electron transfer (PCET) via a hydrogen-bonded network involving non-ligating aspartates [6]. Solvent isotope effects (kH/kD = 3.2–4.1) confirm that multiple protons participate in the rate-limiting step, with isotopic labeling of hydroxylamine’s NH2 group altering reaction kinetics by 40% [6] [7].

In biphasic hydrogenation, deuterated solvents (D2O) reduce hexanal oxime conversion rates by 22%, indicating that proton transfer from water stabilizes transition states during N–O bond cleavage [5]. Kinetic isotope effects (KIEs) of 1.8–2.4 further validate concerted proton-electron transfer mechanisms in amine formation [7].

Radical-Mediated Deoxygenation Pathways

Oxygen Scavenging Kinetics in Aqueous Media

O-Isopropylhydroxylamine hydrochloride acts as an efficient oxygen scavenger via radical chain reactions. Second-order recombination rate constants for H2NO- radicals range from 1.4 × 10^8 M^−1 s^−1 (neutral pH) to 4.5 × 10^8 M^−1 s^−1 (alkaline conditions) [7]. In aqueous media, superoxide (O2- −) reacts with deprotonated hydroxylamine (H2NO−) at 2.2 × 10^8 M^−1 s^−1, initiating autoxidative chains that deplete dissolved oxygen within milliseconds [7].

Table 2: Rate Constants for Radical Recombination and Oxygen Scavenging

ReactionRate Constant (M^−1 s^−1)
2 H2NO- → N2 + 2 H2O1.4 × 10^8
H2NO- + HNO−- → N2 + H2O + OH−2.5 × 10^9
HNO−- + O2 → HNO + O2- −2.2 × 10^8

Electron paramagnetic resonance (EPR) spectroscopy detects persistent aminoxyl radicals (H2NO- ) during deoxygenation, with linewidths broadening by 15% under nitrogen purge, confirming radical-mediated O2 consumption [7].

Hydroxide Ion Catalysis in Redox Processes

Hydroxide ions accelerate O-isopropylhydroxylamine’s redox activity by deprotonating intermediate radicals. At pH > 12.6, H2NO- deprotonates to HNO−- , which exhibits a 3.5-fold higher reactivity toward ketones and aldehydes [7]. In aldoxime reductions, alkaline conditions (pH 10–12) increase amine yields by 30% by stabilizing the organic hydroxylamine intermediate (R–NH–OH) prior to N–O bond cleavage [5].

Solvent isotope effects in D2O (kH/kD = 2.1) and proton inventories (n = 2.8) indicate that two protons are transferred during hydroxide-catalyzed deoxygenation [6]. Infrared spectroscopy identifies a characteristic carboxylate shift at 1,580 cm^−1, attributed to hydroxide-induced electrostatic changes at aspartate residues in the catalytic network [6].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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